Methyl 1-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-4-carboxylate
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Description
Methyl 1-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-4-carboxylate is a heterocyclic compound with a unique structure. It contains a piperidine ring fused with a 1,2,4-triazole moiety. This scaffold has garnered attention due to its potential pharmaceutical applications, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Synthesis Analysis
The synthesis of this compound involves the incorporation of a 1,2,4-triazole ring onto a piperidine backbone. Various methods have been reported for its synthesis, often via multistep synthetic routes. One notable strategy employs 3-amino-1,2,4-triazole as a key building block. Researchers continue to explore efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which could serve as promising drug candidates .
Molecular Structure Analysis
The molecular structure of This compound consists of a piperidine ring attached to a 1,2,4-triazole ring. The nitrogen atoms in the triazole ring play a crucial role in hydrogen bonding and dipole interactions with biological receptors. These interactions contribute to its pharmacological activity .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, its reactivity likely stems from the presence of the triazole ring. Researchers have explored modifications and derivatizations to enhance its biological properties. Further investigations are needed to uncover specific reaction pathways and functional group transformations .
Future Directions
properties
IUPAC Name |
methyl 1-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O2/c1-16-7(15)6-2-4-14(5-3-6)9-11-8(10)12-13-9/h6H,2-5H2,1H3,(H3,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEPRFHPNVAPIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NNC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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